molecular formula C15H10ClFN2O3S2 B4575484 3-[((E)-1-{5-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-2-THIOXO-1,3-THIAZOLAN-4-ONE

3-[((E)-1-{5-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-2-THIOXO-1,3-THIAZOLAN-4-ONE

Cat. No.: B4575484
M. Wt: 384.8 g/mol
InChI Key: XRRZBVMHYLMXQX-NGYBGAFCSA-N
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Description

3-[((E)-1-{5-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound characterized by its unique structure, which includes a thiazolone ring, a furyl group, and a chlorofluorophenoxy moiety

Scientific Research Applications

3-[((E)-1-{5-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-2-THIOXO-1,3-THIAZOLAN-4-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[((E)-1-{5-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-2-THIOXO-1,3-THIAZOLAN-4-ONE involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the condensation of 3-chloro-4-fluorophenol with 2-furylmethyl bromide to form the intermediate 5-[(3-chloro-4-fluorophenoxy)methyl]-2-furylmethanol. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the final product. The reaction conditions typically involve temperatures ranging from 50°C to 100°C and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[((E)-1-{5-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-2-THIOXO-1,3-THIAZOLAN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the thiazolone ring to a thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiazolidine derivatives

    Substitution: Various substituted phenoxy derivatives

Mechanism of Action

The mechanism of action of 3-[((E)-1-{5-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[((E)-1-{5-[(3-CHLORO-4-METHOXYPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-2-THIOXO-1,3-THIAZOLAN-4-ONE
  • 3-[((E)-1-{5-[(3-FLUORO-4-METHOXYPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-2-THIOXO-1,3-THIAZOLAN-4-ONE

Uniqueness

The uniqueness of 3-[((E)-1-{5-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-2-THIOXO-1,3-THIAZOLAN-4-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorine and fluorine atoms in the phenoxy moiety enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-[(E)-[5-[(3-chloro-4-fluorophenoxy)methyl]furan-2-yl]methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2O3S2/c16-12-5-9(3-4-13(12)17)21-7-11-2-1-10(22-11)6-18-19-14(20)8-24-15(19)23/h1-6H,7-8H2/b18-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRZBVMHYLMXQX-NGYBGAFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)N=CC2=CC=C(O2)COC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N(C(=S)S1)/N=C/C2=CC=C(O2)COC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[((E)-1-{5-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-2-THIOXO-1,3-THIAZOLAN-4-ONE
Reactant of Route 2
Reactant of Route 2
3-[((E)-1-{5-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-2-THIOXO-1,3-THIAZOLAN-4-ONE

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